1-(3-Methylazetidin-3-yl)propan-1-one is an organic compound characterized by the molecular formula and a molecular weight of 127.18 g/mol. It features a unique azetidine ring structure, which contributes to its chemical properties and potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The compound is classified as a ketone due to the presence of a carbonyl group (C=O) adjacent to the azetidine ring.
The synthesis of 1-(3-Methylazetidin-3-yl)propan-1-one typically involves the reaction of 3-methylazetidine with propanone. This reaction is generally performed under controlled conditions, often in the presence of a catalyst and an inert atmosphere to minimize side reactions.
The molecular structure of 1-(3-Methylazetidin-3-yl)propan-1-one can be represented by its IUPAC name and structural formulas:
Property | Value |
---|---|
Molecular Formula | C7H13NO |
Molecular Weight | 127.18 g/mol |
InChI | InChI=1S/C7H13NO/c1-3-6(9)7(2)4-8-5-7/h8H,3-5H2,1-2H3 |
1-(3-Methylazetidin-3-yl)propan-1-one can undergo several types of chemical reactions:
The reactivity of this compound allows it to serve as a versatile intermediate in organic synthesis, enabling the formation of more complex molecules through various transformations .
The mechanism of action for 1-(3-Methylazetidin-3-yl)propan-1-one involves its interaction with biological targets such as enzymes and receptors. The azetidine ring structure allows for specific binding interactions that can modulate enzymatic activity or receptor signaling pathways. This interaction is crucial for understanding its potential therapeutic effects and biological activities .
The physical properties of 1-(3-Methylazetidin-3-yl)propan-1-one contribute to its usability in various applications:
Key chemical properties include:
Relevant analyses should include spectroscopic methods (NMR, IR) for characterizing the compound's structure and confirming purity .
1-(3-Methylazetidin-3-yl)propan-1-one has several notable applications:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3